![molecular formula C27H25N5O3 B2757513 7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543679-41-0](/img/structure/B2757513.png)

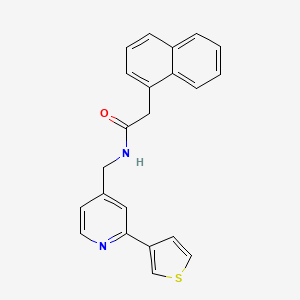

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

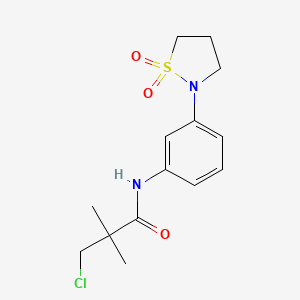

The compound “7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide” is a heterocyclic compound. It belongs to the class of 1,2,4-triazolopyrimidines . These compounds have been widely used in the synthesis of various pharmaceuticals due to their broad spectrum of biological activities .

Applications De Recherche Scientifique

Thermally Activated Delayed Fluorescence (TADF) Emitters

Tris[1,2,4]triazolo[1,3,5]triazine (TTT) serves as a novel rigid electron acceptor in constructing D3–A star-shaped tristriazolotriazine derivatives. Specifically, two emitters—3,7,11-tris(4-(10H-phenoxazin-10-yl)phenyl)tris([1,2,4]triazolo)[1,3,5]triazine (TTT-PXZ) and 3,7,11-tris(4-(9,9-dimethylacridin-10(9H)yl)phenyl)tris([1,2,4])triazolo[1,3,5]triazine (TTT-DMAC)—have been developed. Both TTT-PXZ and TTT-DMAC exhibit TADF activities and properties related to aggregation-induced emission enhancement (AIEE). Solution-processed organic light-emitting diodes (OLEDs) based on TTT-PXZ green emitters achieve good performance, with an external quantum efficiency (EQE) of up to 6.2% .

Antiproliferative Activity

The compound has shown promise in inhibiting tumor growth without significant toxicity. Specifically, 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine (referred to as B5) significantly suppressed tumor growth in an A549 xenograft mouse model. These observations suggest that 6-p-tolyl-3-(3,4,5-trimethoxybenzyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine could serve as a potential lead compound for developing highly selective and efficient anticancer agents .

Multicomponent Synthesis

The compound has been synthesized using a multicomponent approach under green chemistry conditions. Lemon juice was employed as an acidic catalyst, resulting in a series of [1,2,4]-triazole derivatives bearing amino acid moieties. These compounds were characterized using various spectral and elemental analyses .

Antimicrobial Activity

While not directly related to the compound itself, [1,2,4]-triazole derivatives have been investigated for their antimicrobial properties. The synthesis of these derivatives via multicomponent reactions has been explored, and their potential as antimicrobial agents is an area of interest .

Potential Therapeutic Applications

[1,2,4]-Triazolo[1,5-a]pyrimidine-containing polycyclic systems have been studied for various therapeutic purposes:

- Complexes with Pt and Ru: [1,2,4]-Triazolo[1,5-a]pyrimidine derivatives show high activity against parasites and may be relevant for cancer treatment .

OLED Materials

The compound’s rigid structure and TADF properties make it an interesting candidate for organic light-emitting diodes (OLEDs). Further research into its luminescence efficiency, stability, and film-forming ability could enhance its application in solution-processed OLEDs .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as [1,2,4]-triazolo[1,5-a]pyrimidines, have been reported to exhibit antitumor activity . They are also known to act as antagonists for corticotropin-releasing factor 1 receptors and calcium channel modulators .

Mode of Action

It is suggested that similar compounds cause g2/m phase arrest and induce apoptosis in a concentration-dependent manner in hela cells . They also show effective inhibition of microtubule protein aggregation .

Biochemical Pathways

Compounds with similar structures have been reported to have significant anti-angiogenic activity in wound healing and tube formation assays .

Result of Action

The compound has been reported to significantly inhibit tumor growth without apparent signs of toxicity in an A549-xenografted mouse model . This suggests that the compound could be a potential lead compound for the development of highly efficient anticancer agents with strong selectivity for normal human cells .

Propriétés

IUPAC Name |

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N5O3/c1-16-11-13-18(14-12-16)25-30-27-28-17(2)23(26(34)29-21-9-4-5-10-22(21)35-3)24(32(27)31-25)19-7-6-8-20(33)15-19/h4-15,24,33H,1-3H3,(H,29,34)(H,28,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNZQCBNPMWLKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN3C(C(=C(NC3=N2)C)C(=O)NC4=CC=CC=C4OC)C5=CC(=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-2-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Cyclopropylmethyl)-2-[(2-methoxy-4-methyl-5-methylsulfinylphenoxy)methyl]aziridine](/img/structure/B2757434.png)

![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)

![(E)-6-(4-methoxybenzyl)-2-(4-methylbenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2757441.png)

![2-((2-fluorobenzyl)thio)-5-methyl-N-phenyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2757445.png)

![ethyl 2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2757448.png)

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2757449.png)

![N-[[1-(3-Fluorophenyl)cyclopropyl]methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2757450.png)